molecular formula C10H19BO2 B145296 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 126689-00-7

4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B145296
M. Wt: 182.07 g/mol
InChI Key: LWXHOCHDERDUID-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and medicinal chemistry. The presence of the tetramethyl groups and the dioxaborolane ring structure are key features that influence its reactivity and stability.

Synthesis Analysis

The synthesis of tetramethyl dioxaborolane derivatives has been explored through various methods. One approach involves the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, which has shown to be effective, especially for aryl bromides with sulfonyl groups . Another method describes the preparation of a propargylation reagent, a related compound, via a continuous flow process that addresses issues such as borolane "ate" equilibration and protonolysis, leading to efficient production .

Molecular Structure Analysis

The molecular structure of tetramethyl dioxaborolane derivatives has been characterized by various techniques. Single-crystal X-ray diffraction studies have provided detailed insights into the crystalline structure of these compounds, revealing the orientation of the dioxaborolane ring and the bond angles around the boron atom . These studies are crucial for understanding the three-dimensional arrangement and potential reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of tetramethyl dioxaborolane derivatives can be influenced by steric hindrance and electronic effects. For instance, the presence of additional methyl groups can prevent activation by inhibiting electron transfer from iron(II) species, as observed in related tetraoxanes . The orientation of the dioxaborolane ring and the bond angles of the BO2 group can also affect the chemical reactivity, as seen in the comparison of pyridin-2-ylboron derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethyl dioxaborolane derivatives are closely related to their molecular structure. The crystallographic data provide insights into the density and stability of these compounds . Additionally, computational methods such as Density Functional Theory (DFT) have been used to calculate molecular structures, which are consistent with experimental findings from X-ray diffraction . These studies help predict the behavior of these compounds under different conditions and in various chemical reactions.

Scientific Research Applications

Molecular Structure and Physicochemical Properties

  • Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. They used spectroscopy and X-ray diffraction for structural confirmation and density functional theory (DFT) for molecular structure calculation. This research revealed the compound's physicochemical properties and confirmed the consistency of DFT-optimized molecular structures with crystal structures obtained via X-ray diffraction (Huang et al., 2021).

Application in Synthesis of Silicon-Based Drugs

  • Büttner et al. (2007) developed a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives using 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane. This advancement demonstrated the high synthetic potential of such compounds in the development of silicon-based drugs (Büttner et al., 2007).

Synthesis of Novel Polyenes

  • Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. Their methodology led to the production of boron-containing polyenes, potentially useful as intermediates in synthesizing new materials for LCD technology and investigating therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Development of Fluorescence Probes

  • Lampard et al. (2018) utilized a series of boronate ester fluorescence probes, including 4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane, for detecting hydrogen peroxide (H2O2). These probes exhibited varied fluorescence responses, demonstrating their potential in sensitive detection applications (Lampard et al., 2018).

Synthesis of Heterodifunctional Polyfluorenes

  • Fischer et al. (2013) used complexes containing 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane to initiate polymerization of polyfluorenes. This resulted in heterodisubstituted polyfluorenes with significant potential for bright fluorescence applications, crucial in advanced material science (Fischer et al., 2013).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXHOCHDERDUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569071
Record name 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane

CAS RN

126689-00-7
Record name 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylethenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Namirembe - 2020 - search.proquest.com
This dissertation details three main projects that focus on stereoselective synthesis of organoboron reagents and their application to total synthesis studies. The first chapter describes …
Number of citations: 2 search.proquest.com
MA Arapoğlu - 2022 - gcris.iyte.edu.tr
Cracking is a process that long-chain hydrocarbons are broken down into more valuable fragments called naphtha cracking products. The olefins formed as a result of this process have …
Number of citations: 0 gcris.iyte.edu.tr
J Chen, Y Zhou, X Dong, L Liu, L Bai… - Journal of medicinal …, 2020 - ACS Publications
We report herein the discovery of a class of potent small-molecule inhibitors of anaplastic lymphoma kinase (ALK) containing a fused indoloquinoline scaffold. The most promising …
Number of citations: 10 pubs.acs.org
C Jäger - 2021 - scholar.archive.org
A novel biocatalytic protocol enables the direct and selective introduction of nitrogen functionalities via activation of allylic CH bonds. Utilizing an oxidase/peroxidase couple for the …
Number of citations: 0 scholar.archive.org

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